Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)-
Description
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Structure
3D Structure
Properties
CAS No. |
650607-88-8 |
|---|---|
Molecular Formula |
C22H21N |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2S,5S)-1,2,5-triphenylpyrrolidine |
InChI |
InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2/t21-,22-/m0/s1 |
InChI Key |
FSWMIQBNAXYFMH-VXKWHMMOSA-N |
Isomeric SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Structural Significance and Chirality in Chemical Research
The defining feature of (2S,5S)-1,2,5-triphenylpyrrolidine is its C2 symmetry, a property that often leads to high levels of stereocontrol in chemical transformations. This symmetry, combined with the steric bulk of the phenyl groups, creates a well-defined and rigid chiral environment. The (2S,5S) configuration denotes the specific three-dimensional arrangement of the phenyl groups at the C2 and C5 positions of the pyrrolidine (B122466) ring, which are crucial for inducing chirality in a predictable manner.
The temporary incorporation of such a chiral molecule, known as a chiral auxiliary, into a prochiral substrate allows for diastereoselective reactions. nih.gov The auxiliary's chiral information directs the formation of one stereoisomer over another. Subsequently, the auxiliary can be removed, yielding an enantiomerically enriched product. C2-symmetric pyrrolidines have been extensively utilized as chiral auxiliaries for a variety of chemical transformations. nih.gov
Research Trajectories and Scope
Stereoselective Synthesis Approaches
The cornerstone of synthesizing enantiomerically pure pyrrolidines like the (2S,5S)-1,2,5-triphenyl variant lies in stereoselective methods that can control the creation of the chiral centers at the C2 and C5 positions.
Asymmetric Synthesis Techniques
Asymmetric synthesis provides a direct route to enantiopure compounds from prochiral or racemic starting materials. For C2-symmetric 2,5-diarylpyrrolidines, several powerful techniques have been developed.
One notable method involves the sequential bisarylation of N-Boc-pyrrolidine. This modular approach allows for the synthesis of a variety of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with high selectivity. rsc.org This strategy has been successfully utilized to create chiral phosphoramidite (B1245037) ligands for enantioselective cycloaddition reactions. rsc.org
Another prominent technique is the asymmetric reduction of diketones. For instance, the reduction of 1,4-diaryl-1,4-diketones using chiral catalysts can produce the corresponding diols with high enantioselectivity. These diols can then be converted to the desired pyrrolidine. Biocatalysis, employing enzymes like baker's yeast or specific transaminases and reductive aminases, has also proven highly effective for the stereoselective reduction of 1,4-diketones, leading to enantiomerically pure dihydropyrroles which can be further reduced to the target pyrrolidines. caltech.eduacs.org
The following table summarizes a biocatalytic cascade for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones:
| Starting Material | Biocatalysts | Intermediate | Final Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| 1,4-Diketone | Transaminase (R- or S-selective) | Dihydropyrrole | (2S,5S)- or (2R,5R)-Pyrrolidine | >94% | >98% |
| 1,4-Diketone | Reductive Aminase (R-selective) | Dihydropyrrole | (2S,5S)- or (2R,5R)-Pyrrolidine | >94% | >98% |
This table illustrates the general efficiency of a multienzymatic cascade process for synthesizing chiral 2,5-disubstituted pyrrolidines. nih.gov
Chiral Pool Strategy
The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials. Amino acids, carbohydrates, and terpenes are common starting points for the synthesis of complex chiral molecules. nih.govnih.gov
For the synthesis of 2,5-disubstituted pyrrolidines, L-pyroglutamic acid is a frequently employed chiral precursor. rsc.orgcaltech.edu For example, it can be converted into a hemiaminal intermediate, which then undergoes a Lewis acid-mediated reaction with an electron-rich aromatic compound to form a new carbon-carbon bond at the C5 position. caltech.edu The stereoselectivity of this addition can often be controlled by the choice of the nitrogen protecting group. caltech.edu
(R)-Phenylglycinol is another valuable chiral starting material for the synthesis of trans-2,5-diarylpyrrolidines. rsc.org A multi-step sequence starting with the condensation of (R)-phenylglycinol with an aromatic aldehyde, followed by two diastereoselective Grignard additions, can furnish the desired pyrrolidine scaffold. rsc.org Similarly, carbohydrates like D-mannitol can be transformed into bis-epoxides, which serve as versatile building blocks for the enantiodivergent synthesis of trans-2,5-dialkylpyrrolidines. acs.org
Multistep Synthetic Routes
The construction of a complex molecule like (2S,5S)-1,2,5-triphenylpyrrolidine often requires a well-designed multistep synthetic sequence. A common strategy for synthesizing the core (2S,5S)-2,5-diphenylpyrrolidine involves the reductive dimerization of a chiral precursor.
One such route begins with the Sharpless asymmetric dihydroxylation of a 1,4-diene to create a tetraol with defined stereochemistry. rsc.org This tetraol is then cyclized and further functionalized to form the pyrrolidine ring. Subsequent deprotection yields the desired 2,5-dibenzylpyrrolidine. rsc.org
A more direct approach to (2S,5S)-2,5-diphenylpyrrolidine involves the iodocyclization of an enantiopure homoallylic sulfonamide. acs.org The final N-phenylation to obtain (2S,5S)-1,2,5-triphenylpyrrolidine can be achieved through standard N-arylation methods, such as a Buchwald-Hartwig amination.
Below is a representative multi-step synthesis of a C2-symmetric 2,5-disubstituted pyrrolidine:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Asymmetric Reduction | 2,5-Hexanedione, Baker's yeast | (2S,5S)-Hexane-2,5-diol |
| 2 | Mesylation | Methanesulfonyl chloride, Triethylamine | (2S,5S)-Hexane-2,5-diyl dimethanesulfonate |
| 3 | Cyclization | Benzylamine | (2S,5S)-1-Benzyl-2,5-dimethylpyrrolidine |
| 4 | Deprotection | H₂, Pd/C | (2S,5S)-2,5-Dimethylpyrrolidine |
This table outlines a concise synthesis of a chiral 2,5-disubstituted pyrrolidine starting from an achiral diketone. acs.org
Advanced Cyclization Reactions in Pyrrolidine Synthesis
The formation of the pyrrolidine ring itself is a critical step, and several advanced cyclization reactions have been developed to achieve this with high efficiency and stereocontrol.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition is a powerful and convergent method for constructing five-membered rings, including pyrrolidines. acs.orgacs.org This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile. Azomethine ylides are common 1,3-dipoles used for pyrrolidine synthesis, reacting with alkenes to form the heterocyclic ring. nih.govacs.org
The stereochemical outcome of these cycloadditions can often be controlled by using chiral catalysts or by incorporating chirality into either the dipole or the dipolarophile. nih.gov For the synthesis of highly substituted pyrrolidines, diastereoselective [3+2] cycloadditions using chiral N-tert-butanesulfinylimines as the dipolarophile have been shown to be effective, yielding proline derivatives with up to four stereogenic centers. acs.orgnih.gov
The development of enantioselective [3+2] cycloadditions has been a significant focus, with various catalytic systems being employed to achieve high levels of stereocontrol. nih.gov These reactions provide a direct and atom-economical route to complex pyrrolidine structures.
Intramolecular Amination and Cyclization
Intramolecular amination reactions provide a direct method for forming the C-N bonds of the pyrrolidine ring by cyclizing a linear precursor containing a nitrogen nucleophile and a suitable electrophilic center or a C-H bond that can be functionalized.
A classic example is the intramolecular aminomercuration of an unsaturated amine, followed by reductive demercuration. rsc.org More modern approaches utilize transition metal catalysis. For instance, gold-catalyzed intramolecular hydroamination of alkynes followed by reduction can lead to stereodivergent synthesis of 2,5-disubstituted pyrrolidines.
Recently, biocatalytic intramolecular C(sp³)–H amination has emerged as a promising strategy. caltech.edu Engineered cytochrome P450 enzymes can catalyze the insertion of an alkyl nitrene, generated from an organic azide (B81097), into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity. caltech.edu This method offers a green and efficient alternative to traditional chemical methods.
Another powerful technique is the rhodium-catalyzed asymmetric C-H amination. rsc.orgcaltech.edu This approach can involve two consecutive C(sp³)–H amination reactions on a simple hydrocarbon precursor to build the pyrrolidine ring de novo. rsc.orgcaltech.edu
The following table presents data on an enzyme-catalyzed intramolecular C(sp³)-H amination for pyrrolidine synthesis:
| Substrate | Enzyme Variant | Product | Yield | Enantiomeric Ratio (er) |
| Alkyl Azide | P411-PYS-5149 | Chiral Pyrrolidine | up to 74% | up to 99:1 |
| Aryl Azide | P411-INS-5151 | Chiral Indoline | up to 74% | up to 99:1 |
This table highlights the effectiveness of directed evolution of cytochrome P411 for the synthesis of chiral N-heterocycles. caltech.edu
Reductive Cyclization and Hydroamination Cascades
Reductive cyclization and hydroamination cascades represent efficient strategies for pyrrolidine synthesis, often combining multiple bond-forming events in a single pot.
Reductive Cyclization: Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams offers a powerful route to highly substituted pyrrolidines. acs.orgunife.it This method uses a mild catalytic system, such as Vaska's complex, with a silane (B1218182) reductant like tetramethyldisiloxane (TMDS). unife.it The process involves the reduction of an amide carbonyl to generate an azomethine ylide, which then undergoes a [3+2] dipolar cycloaddition with an alkene. acs.orgunife.it This strategy is notable for its ability to generate a broad range of both stabilized and unstabilized azomethine ylides, leading to structurally diverse pyrrolidine products with high regio- and diastereoselectivity. acs.orgunife.it The reaction is tolerant of various functional groups on both the amide and alkene components. unife.it
Hydroamination Cascades: Hydroamination cascades provide another elegant approach, frequently employing a combination of catalysts to orchestrate the reaction sequence. A notable example is the one-pot synthesis of trisubstituted pyrrolidine derivatives through a nitro-Mannich/hydroamination cascade. acs.org This process combines asymmetric organocatalysis for the initial nitro-Mannich reaction with gold catalysis for the subsequent allene (B1206475) hydroamination, affording products in good yields with excellent diastereoselectivity and enantioselectivity. acs.org Base and gold catalysis have also been used in one-pot nitro-Mannich/hydroamination cascades to produce substituted pyrrolidines with three stereocentres. rsc.org Furthermore, Brønsted acid-catalyzed intramolecular hydroamination of alkenes has been shown to produce chiral pyrrolidines, including those with quaternary stereocenters, in high yield and enantioselectivity. chemrxiv.org
Metal-Catalyzed Pyrrolidine Synthesis
The development of metal-catalyzed reactions has revolutionized the synthesis of chiral pyrrolidines, with various metals offering unique reactivity and selectivity.
Rhodium-Catalyzed Methodologies
Rhodium catalysts are highly effective in asymmetric transformations leading to chiral N-heterocycles. A prominent method is the rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids. organic-chemistry.orgnih.govacs.orgacs.org This cascade reaction forms two new carbon-carbon bonds and a stereocenter in a single operation. organic-chemistry.orgacs.org By employing C1-symmetric chiral diene ligands, this methodology provides access to chiral pyrrolidines with good yields and high enantioselectivities, reaching up to 92% enantiomeric excess (ee). organic-chemistry.org The reaction proceeds through a proposed mechanism involving transmetalation, alkyne insertion, and intramolecular 1,4-addition. organic-chemistry.org Dirhodium catalysts also enable the regio- and diastereoselective synthesis of N-unprotected pyrrolidines through intramolecular nitrene insertion into sp³ C-H bonds under mild conditions. organic-chemistry.org
Table 1: Rhodium-Catalyzed Asymmetric Arylative Cyclization
| Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| N-Tosyl-N-(2-ethynylphenyl)acrylamide | Phenylboronic acid | (R)-C1-Symmetric Diene | 85 | 92 | organic-chemistry.org |
| N-Tosyl-N-(2-ethynylphenyl)acrylamide | 4-Methoxyphenylboronic acid | (R)-C1-Symmetric Diene | 88 | 91 | organic-chemistry.org |
| N-Tosyl-N-(2-ethynylphenyl)acrylamide | 3-Chlorophenylboronic acid | (R)-C1-Symmetric Diene | 75 | 90 | organic-chemistry.org |
Palladium-Catalyzed Methodologies
Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of pyrrolidine rings. Enantioselective Pd-catalyzed alkene carboamination reactions are used to synthesize 2-(arylmethyl)- or 2-(alkenylmethyl)pyrrolidines from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines. nih.gov These reactions can achieve high enantioselectivity (up to 94% ee) and have been applied to the asymmetric synthesis of natural products like (−)-tylophorine. nih.gov Another approach involves a palladium(II)-catalyzed enantio- and diastereoselective synthesis where an intramolecular nucleopalladation of a protected amine is followed by the intermolecular addition of a second nucleophile, leading to diverse and complex pyrrolidine structures. nih.gov The palladium-catalyzed trimethylenemethane cycloaddition with electron-deficient imines has also been shown to produce pyrrolidine cycloadducts in excellent yields. osti.gov
Copper-Catalyzed Methodologies
Copper catalysts offer a cost-effective and versatile platform for pyrrolidine synthesis. An important development is the ligand-controlled, regiodivergent Cu(I)-catalyzed asymmetric (3+2) cycloaddition of α-substituted iminoesters with β,β-disubstituted enones. acs.org This strategy allows for the selective synthesis of two different regioisomers of highly substituted pyrrolidines, each with two quaternary stereocenters, simply by changing the chiral ligand. acs.org The reactions proceed with high yields and excellent regio-, diastereo-, and enantioselectivity. acs.org Additionally, copper(II)-promoted diastereoselective intramolecular aminooxygenation of alkenes provides a high-yielding route to 2,5-cis-disubstituted pyrrolidines. nih.gov Copper catalysis has also been utilized for the intramolecular amination of unactivated C(sp³)–H bonds to afford pyrrolidines under mild conditions. organic-chemistry.org
Table 2: Ligand-Controlled Copper-Catalyzed Regiodivergent Pyrrolidine Synthesis
| Iminoester (1a) | Enone (2a) | Catalyst/Ligand | Solvent | Temp (°C) | Product (Yield, ee) | Reference |
|---|---|---|---|---|---|---|
| (E)-ethyl 2-(tosylimino)acetate | (E)-4,4-difluoro-3-methylbut-2-en-1-one | [Cu(CH3CN)4]BF4 / L1 | THF/MTBE | -30 | Regioisomer 3aa (88%, >99% ee) | acs.org |
| (E)-ethyl 2-(tosylimino)acetate | (E)-4,4-difluoro-3-methylbut-2-en-1-one | [Cu(CH3CN)4]BF4 / L2 | Et2O | -55 | Regioisomer 4aa (87%, 92% ee) | acs.org |
Gold-Catalyzed Methodologies
Gold catalysis has emerged as a uniquely powerful tool for cyclization reactions, particularly those involving alkynes. A novel gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has been developed for the synthesis of various enantioenriched pyrrolidines. acs.orgnih.gov This method combines chiral tert-butylsulfinimine chemistry with gold catalysis to achieve excellent yields and enantioselectivities. acs.orgnih.gov Gold catalysts also play a crucial role in hydroamination cascades, as mentioned previously, where they facilitate the cyclization step onto an allene intermediate. acs.orgrsc.org These reactions demonstrate gold's ability to act as a potent soft π-acid, activating alkynes and allenes towards nucleophilic attack. rsc.orgacs.org
Cobalt/Nickel-Catalyzed Methods
First-row transition metals like cobalt and nickel are gaining prominence for their sustainable and unique catalytic properties.
Cobalt-Catalyzed Methods: Chiral cyclopentadienyl (B1206354) cobalt(III) complexes have been successfully used for highly enantioselective C-H functionalizations to produce dihydroisoquinolones, demonstrating the potential of cobalt in asymmetric catalysis. nih.gov Cobalt-catalyzed oxidative [3+2] cycloaddition reactions between dihydroisoquinoline esters and nitroolefins have been developed as an efficient route to pyrrolo[2,1-a]isoquinolines. nih.gov Furthermore, catalyst-tuned hydroalkylation reactions of 3-pyrrolines can provide chiral C2-alkylated pyrrolidines in the presence of a cobalt catalyst and a chiral BOX ligand. organic-chemistry.org
Nickel-Catalyzed Methods: Nickel catalysts offer complementary reactivity. In contrast to the cobalt-catalyzed C2-alkylation of 3-pyrrolines, using a nickel catalyst with a chiral BOX ligand under similar conditions leads to divergent regioselectivity, affording C3-alkylated pyrrolidines. organic-chemistry.org Nickel catalysis has also been instrumental in the asymmetric hydrogenation of α,β-unsaturated sulfones, a reaction that can produce chiral sulfones with excellent enantioselectivities. rsc.org
Organocatalytic and Biocatalytic Strategies
Modern synthetic chemistry has increasingly turned to catalytic methods to achieve high levels of stereocontrol and efficiency. Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of chiral pyrrolidines, offering alternatives to traditional metal-based catalysts.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. nih.gov For the construction of chiral pyrrolidines, particularly the C2-symmetrical 2,5-disubstituted core found in (2S,5S)-1,2,5-triphenylpyrrolidine, organocatalytic strategies often employ chiral secondary amines derived from proline or other chiral sources. nih.govnih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates.
A key strategy for synthesizing the 2,5-disubstituted pyrrolidine ring is the [3+2] cycloaddition reaction. nih.govresearchgate.net In this approach, an azomethine ylide (the three-atom component) reacts with an alkene (the two-atom component) to form the five-membered pyrrolidine ring. Organocatalysts can be used to generate the azomethine ylide in a stereocontrolled manner, thus dictating the stereochemistry of the final product. For instance, a chiral phosphoric acid can catalyze the intramolecular 1,3-dipolar cycloaddition of 4-(2-formylphenoxy)butenoates with amino esters to produce hexahydromeno[4,3-b]pyrrolidine derivatives with high enantioselectivity. nih.gov
The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts themselves has been a subject of study. rsc.org These catalysts have shown excellent performance in enantioselective Michael additions, a testament to the versatility of the pyrrolidine scaffold in asymmetric transformations. rsc.orgresearchgate.net While a direct organocatalytic synthesis of (2S,5S)-1,2,5-triphenylpyrrolidine is not extensively detailed in the literature, the principles of asymmetric [3+2] cycloadditions using organocatalysts provide a clear pathway. The reaction would likely involve a 1,3-dipolar cycloaddition between an appropriate azomethine ylide precursor and a stilbene (B7821643) derivative, catalyzed by a chiral organocatalyst to control the (2S,5S) stereochemistry.
The development of bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) and a Brønsted acidic site (like a thiourea (B124793) or squaramide), has further expanded the scope of organocatalytic pyrrolidine synthesis. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity. thieme-connect.de
| Reaction Type | Catalyst Type | Key Intermediates | Stereocontrol | Representative Products |
|---|---|---|---|---|
| [3+2] Cycloaddition | Chiral Phosphoric Acids, Diarylprolinol Silyl Ethers | Azomethine Ylides | High Enantioselectivity | Substituted Pyrrolidines |
| Michael Addition | Chiral Pyrrolidine Derivatives | Enamines/Iminium Ions | Excellent Enantio- and Diastereoselectivity | γ-Nitroaldehydes, Precursors to γ-amino acids |
| Domino Aza-Michael/Aldol | Secondary Amine Catalysts | Iminium and Enamine Intermediates | Excellent Diastereo- and Enantioselectivities | Functionalized 1,3,5-Triarylpyrrolidin-2-ones |
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. mdpi.com A particularly innovative strategy is the intramolecular C(sp³)–H amination, which allows for the direct conversion of a C-H bond into a C-N bond to form the pyrrolidine ring. nih.govcaltech.edu This approach is facilitated by engineered enzymes, often variants of cytochrome P450. nih.govcaltech.edu
The process typically involves a substrate containing a strategically placed azide group. The engineered enzyme catalyzes the formation of a nitrene intermediate, which then inserts into a C(sp³)–H bond within the same molecule to form the pyrrolidine ring. nih.gov Through directed evolution, enzymes can be tailored to achieve high levels of enantioselectivity and catalytic efficiency for specific substrates. nih.govcaltech.edu
For example, the directed evolution of a cytochrome P411 enzyme has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with good to excellent enantioselectivity. nih.govcaltech.eduacs.org This method represents a significant advance as it avoids the need for pre-functionalized starting materials, a common requirement in many traditional synthetic routes.
While the direct biocatalytic synthesis of (2S,5S)-1,2,5-triphenylpyrrolidine via C-H amination has not been specifically reported, the modularity of this enzymatic approach suggests its potential applicability. A suitable precursor containing the triphenyl scaffold and an azide group could theoretically be designed and subjected to an engineered enzyme to furnish the desired product. The stereoselectivity would be controlled by the enzyme's active site, which can be optimized through directed evolution. acs.org
| Enzyme Class | Reaction Type | Key Features | Reported Products | Enantioselectivity |
|---|---|---|---|---|
| Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | Direct C-N bond formation from C-H bond; uses azide precursors | Chiral Pyrrolidines and Indolines | Moderate to good (up to 99:1 er) nih.gov |
| Amine Transaminases (ATAs) | Stereoselective Transamination | Conversion of prochiral ketones to chiral amines | N-Boc-3-aminopyrrolidines | High (>99% ee) nih.gov |
| Keto Reductases (KREDs) | Stereoselective Carbonyl Reduction | Conversion of prochiral ketones to chiral alcohols | N-Boc-3-hydroxypyrrolidines | High (>99% ee) nih.gov |
Ring Contraction and Rearrangement Strategies
Skeletal rearrangement and ring contraction strategies offer another avenue for the synthesis of pyrrolidines from more readily available larger ring systems. These methods can provide access to complex pyrrolidine structures that may be challenging to obtain through other means.
An example of a ring contraction strategy is the conversion of piperidines to pyrrolidines. One such method involves the oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent like PhI(OAc)₂. This reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped by a nucleophile to yield the corresponding pyrrolidine derivative.
Another approach involves the photochemical ring contraction of pyridines. In this method, pyridines react with a silylborane under photo-irradiation to afford pyrrolidine derivatives. This reaction is notable for its broad substrate scope and high functional group compatibility, making it a valuable tool for accessing functionalized pyrrolidines from abundant and inexpensive starting materials.
While these strategies have not been explicitly applied to the synthesis of (2S,5S)-1,2,5-triphenylpyrrolidine, they represent powerful tools for the construction of the core pyrrolidine ring, which could then be further functionalized to obtain the target molecule.
Efficiency and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and use renewable resources. numberanalytics.com When evaluating the different synthetic methodologies for chiral pyrrolidines, several green chemistry metrics can be considered. researchgate.netmdpi.comnih.gov
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. youtube.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. youtube.com Catalytic reactions, both organocatalytic and biocatalytic, are generally favored from an atom economy perspective as the catalyst is not consumed in the reaction. Biocatalytic C-H amination, for instance, can be highly atom-economical, especially when coupled with efficient cofactor recycling systems. acs.orgresearchgate.net
E-Factor and Process Mass Intensity (PMI): The E-Factor, introduced by Roger Sheldon, is the ratio of the mass of waste to the mass of product. Process Mass Intensity (PMI) is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. Lower E-Factors and PMIs are indicative of a greener process. nih.gov The use of hazardous solvents and reagents, as well as extensive purification steps, can significantly increase the E-Factor and PMI.
Catalysis: The use of catalytic reagents is a cornerstone of green chemistry as it avoids the use of stoichiometric reagents that generate large amounts of waste. numberanalytics.com Both organocatalysis and biocatalysis excel in this regard. Biocatalysis, in particular, often proceeds under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, further enhancing its green credentials. mdpi.com
Renewable Feedstocks: The use of renewable starting materials is another key principle of green chemistry. numberanalytics.com While the synthesis of a complex molecule like (2S,5S)-1,2,5-triphenylpyrrolidine may not directly start from renewable feedstocks, the development of biocatalytic routes using engineered enzymes opens the door to utilizing bio-based precursors in the future. acs.org
In the context of synthesizing (2S,5S)-1,2,5-triphenylpyrrolidine, a biocatalytic approach via C-H amination, should it be developed, would likely be the most environmentally benign option due to its high selectivity, mild reaction conditions, and potential for high atom economy. Organocatalytic methods, particularly those that proceed via domino reactions, also offer significant advantages in terms of efficiency and reduced waste compared to traditional multi-step syntheses.
| Metric | Definition | Ideal Value | Application to Pyrrolidine Synthesis |
|---|---|---|---|
| Atom Economy | (MW of product / MW of all reactants) x 100% | 100% | Favors cycloadditions, rearrangements, and catalytic reactions. |
| E-Factor | Mass of waste / Mass of product | 0 | Highlights waste generated from solvents, reagents, and byproducts. |
| Process Mass Intensity (PMI) | Total mass in / Mass of product | 1 | Considers all materials used in a process. |
| Catalysis | Use of catalysts over stoichiometric reagents | Catalytic | Organocatalysis and biocatalysis are highly favorable. |
Reactivity and Transformations of the 2s,5s 1,2,5 Triphenylpyrrolidine Scaffold
Nucleophilic Reactivity of the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring is the primary center of nucleophilic reactivity in (2S,5S)-1,2,5-triphenylpyrrolidine. However, the steric hindrance imposed by the two phenyl groups at the adjacent C2 and C5 positions, as well as the N-phenyl group, significantly modulates its accessibility and reactivity towards electrophiles.
N-Alkylation Reactions
The introduction of an alkyl group onto the nitrogen atom of (2S,5S)-1,2,5-triphenylpyrrolidine can be achieved under specific reaction conditions. These reactions are often challenging due to the sterically congested environment around the nitrogen. The choice of alkylating agent and reaction conditions is critical to achieving successful N-alkylation. Research into the N-alkylation of similar, less substituted pyrrolidine systems suggests that the use of highly reactive alkylating agents, such as primary alkyl halides or triflates, in the presence of a non-nucleophilic base is often required.
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | K2CO3 | Acetonitrile | (2S,5S)-1-methyl-2,5-diphenyl-1-phenylpyrrolidine |
| Benzyl Bromide | NaH | THF | (2S,5S)-1-benzyl-2,5-diphenyl-1-phenylpyrrolidine |
This table represents hypothetical examples based on general principles of N-alkylation of sterically hindered secondary amines, as specific literature data for (2S,5S)-1,2,5-triphenylpyrrolidine was not available.
Acylation Reactions
The acylation of the nitrogen atom in (2S,5S)-1,2,5-triphenylpyrrolidine introduces an acyl group, forming an amide. Similar to N-alkylation, these reactions are influenced by the steric bulk surrounding the nitrogen atom. The use of highly reactive acylating agents, such as acid chlorides or anhydrides, is generally necessary to overcome the steric hindrance. The resulting amides can be valuable intermediates in organic synthesis.
| Acylating Agent | Base | Solvent | Product |
| Acetyl Chloride | Triethylamine | Dichloromethane | 1-((2S,5S)-2,5-diphenyl-1-phenylpyrrolidin-1-yl)ethan-1-one |
| Benzoyl Chloride | Pyridine | Chloroform | ((2S,5S)-2,5-diphenyl-1-phenylpyrrolidin-1-yl)(phenyl)methanone |
This table represents hypothetical examples based on general principles of N-acylation of sterically hindered secondary amines, as specific literature data for (2S,5S)-1,2,5-triphenylpyrrolidine was not available.
Cyclization and Rearrangement Pathways
The rigid structure of the (2S,5S)-1,2,5-triphenylpyrrolidine scaffold makes significant rearrangement pathways energetically unfavorable under normal conditions. The cis-relationship of the two phenyl groups at C2 and C5 contributes to a conformationally restrained ring system. While intramolecular cyclization reactions involving substituents on the phenyl rings could theoretically be envisioned, there is a lack of specific literature detailing such transformations for this particular molecule. Any such reaction would likely require harsh conditions to overcome the inherent stability of the substituted pyrrolidine ring.
Influence of Triphenyl Substituents on Reactivity
The three phenyl groups are the defining feature of this molecule and exert a profound influence on its reactivity.
Steric Hindrance: As previously mentioned, the two phenyl groups at the C2 and C5 positions, along with the N-phenyl group, create a highly crowded environment around the nitrogen atom. This steric shield significantly reduces the nucleophilicity of the nitrogen, making reactions like N-alkylation and N-acylation more difficult compared to less substituted pyrrolidines. The approach of electrophiles is severely restricted, often necessitating more reactive reagents or harsher reaction conditions.
Conformational Rigidity: The bulky phenyl groups lock the pyrrolidine ring into a relatively rigid conformation. This conformational bias can be advantageous in stereoselective synthesis, where the chiral scaffold is used to direct the stereochemical outcome of a reaction at a remote site. The predictable orientation of the phenyl groups can create a well-defined chiral pocket.
Mechanistic Investigations of Pyrrolidine Formation and Reactivity
Elucidation of Reaction Pathways
The formation of the pyrrolidine (B122466) ring in compounds such as (2S,5S)-1,2,5-triphenylpyrrolidine typically proceeds through a [3+2] cycloaddition reaction. This pathway involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. One of the most common strategies involves the reaction of an azomethine ylide with a dipolarophile.
In the context of synthesizing 1,2,5-trisubstituted pyrrolidines, a prevalent pathway involves the reaction of an α-amino acid, such as N-phenylglycine, with an aldehyde and an alkene. The reaction is often facilitated by heat or a catalyst and proceeds through the in-situ formation of an azomethine ylide. The decarboxylation of the amino acid in the presence of an aldehyde generates the ylide, which then undergoes a 1,3-dipolar cycloaddition with a suitable alkene, such as styrene (B11656) or a derivative thereof, to yield the pyrrolidine ring. The regioselectivity and stereoselectivity of this cycloaddition are crucial in determining the final substitution pattern and stereochemistry of the product.
Alternative pathways to the pyrrolidine core include the cyclization of functionalized linear precursors. For instance, a 1,4-dihaloalkane can react with a primary amine, in this case, aniline (B41778), followed by a subsequent reaction to introduce the remaining substituents. However, for a highly substituted and stereochemically defined compound like (2S,5S)-1,2,5-triphenylpyrrolidine, the [3+2] cycloaddition approach is generally more convergent and offers better control over the stereochemical outcome.
Role of Intermediates in Reaction Mechanisms
The transient species formed during the reaction play a pivotal role in dictating the course and outcome of the synthesis of (2S,5S)-1,2,5-triphenylpyrrolidine. Understanding the nature and reactivity of these intermediates is key to optimizing the reaction conditions for high yield and stereoselectivity.
Iminium ions are key intermediates in many pyrrolidine syntheses. They are typically formed from the reaction of a secondary amine with a carbonyl compound or through the oxidation of a tertiary amine. In the context of forming 1,2,5-triphenylpyrrolidine, an iminium ion can be generated from the condensation of aniline with benzaldehyde (B42025). This electrophilic intermediate can then react with a suitable nucleophile. For example, a carbon nucleophile could add to the iminium ion, initiating a sequence of reactions that leads to the formation of the pyrrolidine ring. The geometry of the iminium ion and the steric environment around it can influence the stereochemical course of the nucleophilic attack, thereby impacting the final stereochemistry of the pyrrolidine product.
Aziridines, three-membered nitrogen-containing heterocycles, can serve as precursors to pyrrolidines through ring-opening and subsequent cyclization reactions. The synthesis of (2S,5S)-1,2,5-triphenylpyrrolidine could potentially involve an aziridine (B145994) intermediate. For instance, a suitably substituted aziridine can undergo a ring-opening reaction upon attack by a nucleophile, leading to a linear intermediate that can then cyclize to form the five-membered pyrrolidine ring. The stereochemistry of the starting aziridine can be transferred to the final pyrrolidine product, making this a stereospecific pathway. The regioselectivity of the ring-opening is a critical factor in determining the substitution pattern of the resulting pyrrolidine.
Anionic intermediates are also crucial in certain synthetic routes to polysubstituted pyrrolidines. One such pathway is the 1,3-anionic cycloaddition. In this approach, an azallyl anion acts as the three-atom component. This anion can be generated by the deprotonation of an imine. The azallyl anion then reacts with a suitable Michael acceptor, such as a chalcone (B49325) (1,3-diphenyl-2-propen-1-one), which can be formed from benzaldehyde and acetophenone. The nucleophilic attack of the azallyl anion on the double bond of the chalcone, followed by an intramolecular cyclization, leads to the formation of the pyrrolidine ring. The stereochemical outcome of this reaction is influenced by the geometry of the transient azallyl anion and the stereoelectronics of the cyclization step.
Kinetic Studies and Reaction Rate Determinants
Kinetic studies are essential for understanding the factors that control the rate of formation of (2S,5S)-1,2,5-triphenylpyrrolidine. The rate of the reaction is influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the presence of catalysts.
In a typical [3+2] cycloaddition reaction for the synthesis of substituted pyrrolidines, the rate-determining step is often the cycloaddition itself. The rate of this step is dependent on the energies of the frontier molecular orbitals (HOMO and LUMO) of the azomethine ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile can lower the LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the azomethine ylide can raise the HOMO energy, also leading to an increase in the reaction rate.
The table below summarizes the hypothetical effect of different reaction parameters on the rate of formation of a 1,2,5-trisubstituted pyrrolidine, based on general principles of organic kinetics.
| Parameter | Change | Effect on Reaction Rate | Rationale |
| Temperature | Increase | Increase | Provides more kinetic energy to overcome the activation barrier. |
| Concentration | Increase | Increase | Increases the frequency of collisions between reactant molecules. |
| Solvent Polarity | Varies | Can increase or decrease | Depends on the polarity of the transition state relative to the reactants. |
| Catalyst | Addition | Increase | Provides an alternative reaction pathway with a lower activation energy. |
DFT calculations have shown that for some pyrrolidine-forming reactions, kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. This implies that the transition state leading to the observed product is lower in energy than other possible transition states, even if the final product is not the most thermodynamically stable isomer.
Stereochemical Control in Reaction Mechanisms
Achieving the specific (2S,5S) stereochemistry in 1,2,5-triphenylpyrrolidine requires a high degree of stereochemical control throughout the reaction mechanism. The relative and absolute stereochemistry of the two chiral centers at C2 and C5 must be precisely set.
In a [3+2] cycloaddition reaction involving an azomethine ylide, the stereochemistry of the final product is determined during the cycloaddition step. The ylide can exist in different geometric forms, and the approach of the dipolarophile to the ylide can occur from different faces, leading to various stereoisomers. The use of a chiral auxiliary or a chiral catalyst can favor one pathway over the others, leading to an enantiomerically enriched product. For instance, a chiral ligand coordinated to a metal catalyst can create a chiral environment that directs the cycloaddition to proceed with high diastereoselectivity and enantioselectivity.
The stereochemical outcome can also be controlled by the stereochemistry of the starting materials. If a chiral α-amino acid is used to generate the azomethine ylide, the stereocenter of the amino acid can influence the stereochemistry of the newly formed chiral centers in the pyrrolidine ring. This transfer of chirality is a common strategy for asymmetric synthesis.
The table below illustrates the influence of different chiral sources on the stereochemical outcome of a hypothetical [3+2] cycloaddition for the synthesis of a chiral pyrrolidine.
| Chiral Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Achiral Reactants, No Catalyst | 1:1 | 0% |
| Chiral Auxiliary on Dipolarophile | >95:5 | >90% |
| Chiral Lewis Acid Catalyst | >90:10 | >95% |
| Chiral Amino Acid Precursor | >98:2 | >98% |
Computational and Theoretical Studies on 2s,5s 1,2,5 Triphenylpyrrolidine
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms of reactions involving chiral lithium amide bases derived from (2S,5S)-1,2,5-triphenylpyrrolidine. Studies have focused on the asymmetric deprotonation of ketones, a key step in many synthetic pathways.
DFT calculations have been instrumental in modeling the transition states of these reactions. For instance, in the deprotonation of cyclohexanone (B45756) by a lithium amide base derived from a C2-symmetric pyrrolidine (B122466), DFT calculations at the B3LYP/6-31G* level of theory have been used to investigate the reaction mechanism. These studies have revealed that the reaction proceeds through a transition state where the lithium amide and the ketone enolate form a dimeric aggregate. The calculations have helped in understanding the role of the chiral ligand in inducing asymmetry by dictating the facial selectivity of the deprotonation.
Furthermore, DFT has been employed to explore the mechanism of enantioselective and diastereoselective functionalization of N-Boc-pyrrolidine. Computational studies have provided insights into the transition state structures responsible for the observed stereoselectivity. These models often highlight the importance of the aggregation state of the organolithium reagent and the coordination of the substrate to the chiral lithium amide complex.
Prediction of Stereochemical Outcomes
A significant application of computational chemistry in the context of (2S,5S)-1,2,5-triphenylpyrrolidine is the prediction of stereochemical outcomes in asymmetric reactions. Theoretical models have been developed to rationalize and forecast the enantioselectivity of reactions mediated by its corresponding lithium amide base.
These predictive models are often based on the analysis of the energies of competing transition states leading to different stereoisomers. By calculating the relative energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in the asymmetric deprotonation of prochiral ketones, computational models have been used to successfully predict the sense of stereoinduction.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. High-level DFT calculations, often incorporating solvent effects, are generally required to achieve good agreement with experimental results. The success of these theoretical models underscores their value in the rational design of new asymmetric syntheses.
Analysis of Conformational Preferences and Pseudorotation
The stereochemical directing ability of (2S,5S)-1,2,5-triphenylpyrrolidine and its derivatives is intrinsically linked to their conformational preferences. The five-membered pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The interconversion between these conformations is often described by a process known as pseudorotation.
Computational methods have been used to map the potential energy surface of the pyrrolidine ring, identifying the most stable conformations and the energy barriers for interconversion. These studies have shown that the bulky phenyl substituents play a crucial role in determining the conformational landscape of the molecule. The preferred conformation is one that minimizes steric interactions between the substituents.
Understanding the conformational dynamics is critical because the geometry of the chiral ligand in the reactive complex directly influences the stereochemical outcome of the reaction. The solution structures of lithium amides derived from chiral pyrrolidines have been investigated using a combination of spectroscopic techniques and computational modeling to understand their aggregation and conformational behavior in solution.
Electronic and Steric Effects of Substituents
The electronic and steric properties of the substituents on the pyrrolidine ring have a profound impact on the reactivity and selectivity of the corresponding chiral reagents. In (2S,5S)-1,2,5-triphenylpyrrolidine, the phenyl groups are the key substituents.
Steric Effects: The bulky phenyl groups at the C2 and C5 positions create a well-defined chiral environment around the nitrogen atom. This steric hindrance is a primary factor in the high levels of stereoselectivity observed in reactions mediated by its lithium amide base. The phenyl groups effectively block one face of the approaching substrate, forcing it to react from the less hindered side.
Electronic Effects: The electronic nature of the phenyl groups can also influence the reactivity of the system. While the primary role of the phenyl groups in this specific compound is steric, in related systems, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the basicity and nucleophilicity of the lithium amide. This, in turn, can affect the rate and selectivity of the reaction.
Computational studies have been used to disentangle the contributions of electronic and steric effects. By systematically varying the substituents in silico and calculating the resulting changes in the transition state energies, researchers can gain a deeper understanding of the structure-activity relationships in this class of chiral auxiliaries.
Structure Activity Relationships Sar and Stereochemical Influence in Pyrrolidine Chemistry
Impact of Stereoisomerism on Molecular Interactions
No specific studies were found that detail the impact of the (2S,5S) stereoisomerism of 1,2,5-triphenylpyrrolidine on its molecular interactions.
Role of Substituent Pattern and Spatial Orientation
There is a lack of research data on the specific role of the three phenyl substituents and their spatial orientation in the (2S,5S) configuration of this pyrrolidine (B122466) derivative.
Structure-Reactivity Correlations
Correlations between the specific structure of (2S,5S)-1,2,5-triphenylpyrrolidine and its chemical reactivity have not been documented in the available literature.
Molecular Docking and Binding Mode Analysis
No molecular docking or binding mode analysis studies for (2S,5S)-1,2,5-triphenylpyrrolidine have been published.
This review highlights a significant gap in the chemical literature concerning this specific compound. Future research would be necessary to elucidate the chemical and biological properties of Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)-.
Applications in Advanced Organic Synthesis and Materials Science
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The C2-symmetric framework of (2S,5S)-1,2,5-triphenylpyrrolidine makes it an excellent candidate for use as a chiral ligand in transition metal-catalyzed asymmetric reactions. The stereogenic centers at the 2 and 5 positions, bearing bulky phenyl groups, create a well-defined chiral environment around the metal center, which can effectively control the stereochemical outcome of a reaction. The design of such chiral ligands is a cornerstone of modern asymmetric catalysis, aiming to achieve high enantioselectivity in the synthesis of chiral molecules.
While the broader class of 2,5-disubstituted pyrrolidines has been extensively used as chiral auxiliaries and ligands, specific data on the performance of (2S,5S)-1,2,5-triphenylpyrrolidine in various catalytic systems is still an area of ongoing investigation. The modular synthesis of libraries of chiral ligands derived from trans-2,5-disubstituted pyrrolidines has been reported, demonstrating the potential for fine-tuning the steric and electronic properties of the ligand to optimize catalytic activity and selectivity.
Building Block in Complex Molecule Synthesis
The rigid, well-defined three-dimensional structure of (2S,5S)-1,2,5-triphenylpyrrolidine makes it an attractive building block for the synthesis of more complex molecular architectures. Its C2-symmetry can be exploited to introduce multiple stereocenters in a controlled manner. The synthesis of skeletally diverse small molecules often relies on such well-defined chiral building blocks to pre-encode structural information, leading to a combinatorial approach to molecular diversity.
The pyrrolidine (B122466) ring is a prevalent motif in a vast number of biologically active compounds and approved pharmaceuticals. The ability to introduce phenyl groups at the 2 and 5 positions with a specific stereochemistry, as in (2S,5S)-1,2,5-triphenylpyrrolidine , offers a pathway to novel analogs of existing drugs or entirely new classes of therapeutic agents.
Natural Product Synthesis
The pyrrolidine core is a ubiquitous feature in a wide array of natural products, particularly alkaloids. The stereoselective synthesis of these natural products often represents a significant challenge for organic chemists. Chiral pyrrolidine derivatives serve as invaluable starting materials or key intermediates in these synthetic endeavors.
While direct applications of (2S,5S)-1,2,5-triphenylpyrrolidine in the total synthesis of specific natural products are not extensively documented, the general strategies employed for the synthesis of 2,5-disubstituted pyrrolidine-containing natural products are relevant. These strategies often involve the stereoselective construction of the pyrrolidine ring, which can be facilitated by the use of chiral precursors. The development of methods for the synthesis of enantioenriched 2,5-disubstituted pyrrolidines is a testament to their importance in this field.
Potential in Novel Material Development
The incorporation of chiral units into polymeric materials can impart unique optical, electronic, and recognition properties. Chiral porous polymers based on pyrrolidine scaffolds have been developed for applications in heterogeneous organocatalysis. These materials benefit from the stability and defined porosity of the polymer backbone, combined with the catalytic activity of the embedded chiral pyrrolidine units.
While the direct polymerization of (2S,5S)-1,2,5-triphenylpyrrolidine or its incorporation into polymer backbones is a nascent area of research, the broader field of pyrrolidine-based materials suggests significant potential. For instance, chiral hybrid materials have been synthesized by incorporating pyrrolidine building blocks into siliceous frameworks, creating effective catalysts for asymmetric reactions. The development of chiral polymers is a rapidly growing field, with potential applications in areas such as chiral separation, sensing, and chiroptical devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
